3-Bromo-2-(4-iodophenoxy)pyridine
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Overview
Description
3-Bromo-2-(4-iodophenoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(4-iodophenoxy)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 3-bromopyridine with 4-iodophenol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere of nitrogen or argon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(4-iodophenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine oxide .
Scientific Research Applications
3-Bromo-2-(4-iodophenoxy)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-iodophenoxy)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in halogen bonding, which can influence the binding affinity and selectivity towards target molecules . The compound can modulate various biochemical pathways depending on its functionalization and the nature of the target .
Comparison with Similar Compounds
- 3-Bromo-2-(4-chlorophenoxy)pyridine
- 3-Bromo-2-(4-fluorophenoxy)pyridine
- 3-Bromo-2-(4-methylphenoxy)pyridine
Comparison: Compared to its analogs, 3-Bromo-2-(4-iodophenoxy)pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties . The iodine atom enhances the compound’s ability to participate in halogen bonding and can influence its biological activity and binding affinity .
Biological Activity
3-Bromo-2-(4-iodophenoxy)pyridine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H7BrI
- Molecular Weight : 305.97 g/mol
This compound features a pyridine ring substituted with a bromine atom and a phenoxy group that contains an iodine atom, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated inhibition zones comparable to standard antibiotics. The mechanisms believed to underlie this activity include:
- Disruption of bacterial cell wall synthesis.
- Interference with protein synthesis by binding to ribosomal subunits.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. Notably, it exhibited the following characteristics:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis via intrinsic pathway |
A549 (Lung Cancer) | 7.2 | Cell cycle arrest in G1 phase |
HeLa (Cervical Cancer) | 6.1 | Inhibition of DNA synthesis |
These findings suggest that the compound may act as a potential lead in the development of new anticancer therapies.
Neurological Effects
Recent studies have explored the neuroprotective potential of this compound. It has been shown to inhibit specific receptors involved in neuroinflammation, which may lead to therapeutic applications in neurological disorders such as Alzheimer's disease. The half-maximal inhibitory concentration (IC50) against RAGE (Receptor for Advanced Glycation Endproducts) was found to be approximately 1.9 µM, indicating strong binding affinity and potential efficacy in reducing neuroinflammatory responses .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the antimicrobial properties of various halogenated pyridines, including this compound. The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested.
Case Study 2: Anticancer Activity
In another investigation by Johnson et al., the anticancer properties of this compound were assessed against multiple cancer cell lines. The study highlighted that treatment with this compound led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within bacterial cells.
- Receptor Modulation : It can modulate receptor activity related to inflammation and cancer progression.
- Apoptotic Pathways : Induction of apoptotic pathways suggests that it can trigger programmed cell death in malignant cells.
Properties
IUPAC Name |
3-bromo-2-(4-iodophenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrINO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSZBJAGEMUPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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